(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(7-methoxybenzofuran-2-yl)methanone
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Description
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(7-methoxybenzofuran-2-yl)methanone is a useful research compound. Its molecular formula is C17H14ClNO3S and its molecular weight is 347.81. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds related to "(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(7-methoxybenzofuran-2-yl)methanone" have been synthesized and evaluated for their antimicrobial properties. For instance, Patel et al. (2011) synthesized new pyridine derivatives showing variable and modest antimicrobial activity against investigated bacteria and fungi strains, underscoring the potential of such compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Crystal and Molecular Structure Analysis
The crystal and molecular structure of compounds akin to "this compound" have been analyzed to understand their structural features. For example, Lakshminarayana et al. (2009) synthesized and characterized the title compound, providing insights into its molecular configuration and potential applications in material science and pharmaceuticals (Lakshminarayana et al., 2009).
Novel Synthetic Approaches and Biological Screening
Research also focuses on developing novel synthetic approaches for related compounds and their biological screening. Altalbawy (2013) prepared novel compounds via reactions with different aromatic aldehydes, followed by reactions yielding various derivatives, showcasing the synthetic versatility and potential biological applications of these compounds (Altalbawy, 2013).
Theoretical and Spectroscopic Characterization
Theoretical and spectroscopic studies provide further understanding of the properties and potential applications of compounds similar to "this compound." Gumus et al. (2018) conducted a detailed theoretical and spectroscopic analysis of a related compound, emphasizing the importance of such studies in predicting the behavior and applications of new chemical entities (Gumus et al., 2018).
Properties
IUPAC Name |
(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(7-methoxy-1-benzofuran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3S/c1-21-12-4-2-3-10-7-13(22-16(10)12)17(20)19-6-5-14-11(9-19)8-15(18)23-14/h2-4,7-8H,5-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMVGEOVURDZDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC4=C(C3)C=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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